molecular formula C8H12N2O3 B1394915 Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-70-8

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1394915
M. Wt: 184.19 g/mol
InChI Key: PTWUNLQIQBOQPU-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block in medicinal chemistry. Derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate have been prepared under mild reaction conditions. These derivatives represent a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks that can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).

Synthesis of Antihypertensive Agents

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate has been used in the synthesis of various derivatives, such as 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives. One derivative, in particular, exhibited antihypertensive activity in rats. This highlights its potential use in the development of antihypertensive drugs (A. A. Santilli & R. Morris, 1979).

Antibacterial and Antimicrobial Applications

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives have been synthesized and shown to possess moderate to significant antibacterial activity. These compounds have been screened against both Gram-negative and Gram-positive bacteria, demonstrating their potential as antibacterial agents (H. Khalid et al., 2016).

Anti-Mycobacterial Activity

Certain highly substituted 1,2,4-oxadiazol-5(4H)-ones, synthesized using ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, have displayed promising anti-mycobacterial activity. Some of these synthesized compounds were found to be as effective as traditional mycobacterial treatments like ciprofloxacin and ethambutol against Mycobacterium tuberculosis (K. IndrasenaReddy et al., 2017).

Anti-Inflammatory Activity

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate has been used in the synthesis of oxadiazole derivatives which have shown anti-inflammatory activity. This suggests its potential application in the development of new anti-inflammatory medications (R. Srivastava et al., 2000).

Future Directions

Given the potential of 1,2,4-oxadiazoles as anti-infective agents , future research could focus on further refinement of 1,2,4-oxadiazole derivatives, including Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, for potential use in treating various infectious diseases. The development of new chemical entities to act against resistant microorganisms is also a promising direction .

properties

IUPAC Name

ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-12-8(11)7-9-6(5(2)3)10-13-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWUNLQIQBOQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695416
Record name Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

163719-70-8
Record name Ethyl 3-(1-methylethyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163719-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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